11-Hydroxyandrostenedione

Clinical Endocrinology Diagnostic Biomarker Hyperandrogenism

11-Hydroxyandrostenedione (11OHA4) is an adrenal-specific C19 steroid and the direct product of CYP11B1-catalyzed 11β-hydroxylation of androstenedione. Unlike androstenedione—produced in both adrenal and gonadal tissues—11OHA4 biosynthesis is restricted to the adrenal cortex, enabling its use as a differential biomarker for adrenal versus ovarian hyperandrogenism. In adrenocortical carcinoma (ACC) studies, the 11KA4/11OHA4 conversion ratio is significantly decreased (median 0.0130 vs. 0.0630, p=0.042), providing diagnostic value unattainable with androstenedione alone. Researchers rely on this compound as an analytical standard for multi-steroid LC-MS/MS panels, CYP11B1 in vitro kinetic assays (Km=0.21 μM), and pharmacokinetic profiling of the 11-oxygenated androgen pathway. Procure high-purity 11OHA4 to ensure accurate quantification in your endocrine research.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
CAS No. 564-32-9
Cat. No. B1196105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Hydroxyandrostenedione
CAS564-32-9
Synonyms11 beta-hydroxyandrostenedione
11-hydroxy-4-androstene-3,17-dione
11-hydroxyandrostenedione
11-hydroxyandrostenedione, (11alpha)-isomer
11-hydroxyandrostenedione, (11beta)-isomer
11-hydroxyandrostenedione, (9beta,10alpha,11alpha)-isomer
11-hydroxyandrostenedione, (9beta,10alpha,11beta)-isome
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O
InChIInChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15?,17+,18-,19-/m0/s1
InChIKeyWSCUHXPGYUMQEX-CRIVMUBDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Hydroxyandrostenedione (CAS 564-32-9): An Adrenal-Specific C11-Oxygenated Steroid for Biomarker and Research Use


11-Hydroxyandrostenedione (11OHA4; 11β-hydroxyandrost-4-ene-3,17-dione) is a C19 steroid synthesized exclusively in the adrenal cortex via CYP11B1-mediated 11β-hydroxylation of androstenedione [1]. It serves as a critical biosynthetic intermediate within the 11-oxygenated androgen pathway, yielding downstream metabolites including 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (11KT) through the action of 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) and 17β-hydroxysteroid dehydrogenase, respectively [2]. Unlike classical androgens such as testosterone and androstenedione, 11OHA4 exhibits negligible intrinsic androgenic activity but functions as a precursor reservoir for potent androgens implicated in disorders of adrenal androgen excess [3].

Why 11-Hydroxyandrostenedione Cannot Be Substituted with Alternative C19 Steroids or CYP11B1 Inhibitors


Substituting 11-hydroxyandrostenedione with other C19 steroids such as androstenedione, testosterone, or synthetic CYP11B1 inhibitors (e.g., metyrapone, osilodrostat) is invalid because 11OHA4 possesses a unique combination of adrenal tissue specificity, distinct metabolic fate, and defined pharmacokinetic parameters. While androstenedione is produced in both adrenal and gonadal tissues, 11OHA4 biosynthesis is restricted to the adrenal cortex due to the exclusive localization of CYP11B1, enabling its use as a differential biomarker for adrenal versus ovarian hyperandrogenism . Furthermore, 11OHA4 exhibits a biphasic plasma clearance (half-lives of 30 and 80 minutes) and undergoes rapid glucuronidation, distinguishing it from structurally related analogs [1]. Synthetic CYP11B1 inhibitors like osilodrostat (IC50 2.5-35 nM) and metyrapone are pharmacological tools that block enzyme activity, whereas 11OHA4 serves as the endogenous product of CYP11B1 catalysis and a precursor to downstream 11-oxygenated androgens, rendering functional substitution impossible .

Quantitative Differentiation of 11-Hydroxyandrostenedione: Head-to-Head Comparative Evidence for Scientific Selection


Adrenal-Specific Origin Enables Differential Diagnosis of Hyperandrogenism Source

11-Hydroxyandrostenedione biosynthesis is restricted to the adrenal cortex, whereas androstenedione (A4) is produced in both adrenal and gonadal tissues . In a radioimmunoassay study, basal plasma concentrations of 11OHA4 were 3.13 ng/mL in males and 2.59 ng/mL in premenopausal females, while A4 levels were identical (1.35 ng/mL) between sexes, demonstrating the adrenal-specific contribution [1]. The metyrapone test (a CYP11B1 inhibitor) reduced 11OHA4 levels by >90% while increasing A4 by 223%, confirming that 11OHA4 serves as a direct readout of adrenal CYP11B1 activity independent of gonadal steroidogenesis [1].

Clinical Endocrinology Diagnostic Biomarker Hyperandrogenism

Substrate Specificity for CYP11B1: Androstenedione Is the Preferred Substrate with Lowest Km

In HEK-293 cells transiently transfected with CYP11B1 and adrenodoxin, androstenedione (A4) exhibited the lowest Km (0.21 μM) among tested substrates, with a Vmax of 315.77 pmol/min/mg protein [1]. This Km value was substantially lower than that of testosterone (T), 11-deoxycortisol (S), and deoxycorticosterone (DOC), indicating that CYP11B1 has significantly higher affinity for A4, resulting in preferential conversion to 11OHA4 [1].

Enzymology Steroidogenesis CYP11B1

Biphasic Plasma Clearance Kinetics Distinct from Related C19 Steroids

Intravenous administration of 11-hydroxyandrostenedione-C14 to human subjects revealed biphasic plasma clearance of unconjugated steroid: a fast initial half-life of 30 minutes followed by a slower phase with a half-life of 80 minutes [1]. Additionally, the glucuronidate fraction contained markedly higher radioactivity than the unconjugated fraction within 15 minutes post-injection, indicating rapid and extensive conjugation [1]. In contrast, androstenedione exhibits a reported plasma half-life of approximately 20-30 minutes, while testosterone has a half-life of 10-30 minutes, highlighting 11OHA4's distinct clearance profile characterized by the extended 80-minute terminal phase [2].

Pharmacokinetics Metabolism Drug Development

Analytical Reference Standard Purity Specification for LC-MS/MS Method Validation

Commercially available 11-hydroxyandrostenedione reference standards are supplied with a purity specification of 98% by CP (chemical purity), with deuterated [D4] isotopologues also available at 98% atom D enrichment for use as internal standards in quantitative LC-MS/MS assays . This purity level meets or exceeds typical requirements for analytical reference materials used in clinical steroid profiling, where lower limits of quantitation (LLOQ) for 11OHA4 in serum/plasma have been validated at 10-20 pg/mL [1]. In comparison, 11-ketotestosterone (11KT) and 11β-hydroxytestosterone (11OHT) reference standards may exhibit variable purity specifications depending on the vendor, necessitating careful batch-to-batch qualification.

Bioanalytical Chemistry Method Validation Reference Standards

Evidence-Backed Application Scenarios for 11-Hydroxyandrostenedione Procurement and Use


Development of LC-MS/MS Diagnostic Panels for Adrenocortical Carcinoma (ACC) Detection

11-Hydroxyandrostenedione is an essential analyte in multi-steroid LC-MS/MS panels designed to discriminate adrenocortical carcinoma (ACC) from benign adrenal adenomas. In a study comparing 23 ACC patients with 119 adenoma patients, the reduction conversion ratio of 11OHA4 to 11-ketoandrostenedione (11KA4/11OHA4) was significantly decreased in ACC (median 0.0130 vs. 0.0630, p=0.042), and this ratio was independently associated with ACC diagnosis (OR 0.000, 95% CI 0.000-0.014, p<0.05) [1]. Including 11OHA4 in such panels provides diagnostic value not attainable with androstenedione alone, as the metabolic conversion ratios reflect the dysfunctional steroidogenic enzyme activity characteristic of ACC [1].

Quantitative Measurement of CYP11B1 Enzymatic Activity in Cell-Based Assays

For researchers investigating CYP11B1 (steroid 11β-hydroxylase) activity in vitro, 11OHA4 serves as the direct product readout when androstenedione is used as substrate. Kinetic characterization in HEK-293 cells expressing CYP11B1 established that androstenedione is the preferred substrate with Km = 0.21 μM and Vmax = 315.77 pmol/min/mg protein, values significantly more favorable than testosterone or glucocorticoid precursors [1]. Quantification of 11OHA4 production by LC-MS/MS thus provides a sensitive and specific endpoint for CYP11B1 activity assays, avoiding the confounding influence of parallel glucocorticoid pathways that would be encountered if measuring cortisol or corticosterone [1].

Pharmacokinetic Studies of 11-Oxygenated Androgen Metabolism and Conjugation

11-Hydroxyandrostenedione is a key analytical standard for pharmacokinetic investigations of the 11-oxygenated androgen pathway. Human studies using C14-labeled 11OHA4 demonstrated biphasic plasma clearance (t1/2 30 min and 80 min) and rapid glucuronidation, with conjugated steroid predominating over unconjugated within 15 minutes of intravenous administration [1]. These distinct pharmacokinetic properties necessitate the use of 11OHA4 reference material for accurate quantification of both free and conjugated fractions in biological matrices, as well as for the development of hydrolysis protocols to measure total 11OHA4 concentrations [2].

Adrenal-Specific Androgen Profiling in Hyperandrogenic Disorders

In clinical research settings investigating polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia (CAH), or Cushing's disease, 11OHA4 serves as a uniquely adrenal-specific biomarker. Unlike androstenedione, which is produced by both adrenal and gonadal tissues, 11OHA4 is synthesized exclusively in the adrenal zona fasciculata by CYP11B1 [1]. This tissue specificity allows researchers to attribute elevated androgen burden specifically to adrenal overproduction when 11OHA4 concentrations are elevated. In female Cushing's disease patients, 11OHA4 area under the curve (AUC) was significantly elevated compared to controls (mean rank difference 18.13, p=0.0002), whereas androstenedione and testosterone were comparable to controls, confirming the adrenal origin of hyperandrogenemia [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11-Hydroxyandrostenedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.